molecular formula C18H13N3O5S B2455577 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 864860-93-5

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2455577
CAS No.: 864860-93-5
M. Wt: 383.38
InChI Key: MMRXOJMPBPVREH-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a benzodioxin moiety, a thiazole ring, and a nitrobenzamide group

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of fatty acids to regulators of inflammation.

Mode of Action

This compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. On the other hand, inhibition of lipoxygenase disrupts the production of inflammatory mediators.

Biochemical Pathways

The action of this compound affects the cholinergic and arachidonic acid pathways . The cholinergic pathway is involved in the transmission of nerve impulses, and its modulation can affect neurological functions. The arachidonic acid pathway, on the other hand, is involved in the inflammatory response, and its disruption can lead to changes in inflammation and pain perception.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to a range of molecular and cellular effects. Increased acetylcholine levels can enhance nerve impulse transmission, while reduced production of inflammatory mediators can decrease inflammation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are largely due to its interactions with various biomolecules. The compound has been found to inhibit biofilm formation in Escherichia coli and Bacillus subtilis . This suggests that it may interact with enzymes and proteins involved in bacterial biofilm formation.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been found to inhibit the growth of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are often resistant to antibiotics . This suggests that the compound may influence cell signaling pathways and gene expression related to biofilm formation.

Molecular Mechanism

Its ability to inhibit bacterial biofilm formation suggests that it may bind to and inhibit enzymes involved in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.

    Substitution: The benzodioxin and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxin or thiazole rings .

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide

Uniqueness

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the combination of its benzodioxin, thiazole, and nitrobenzamide moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thiazole ring may enhance its binding affinity to certain enzymes, making it a more potent inhibitor .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c22-17(11-1-4-13(5-2-11)21(23)24)20-18-19-14(10-27-18)12-3-6-15-16(9-12)26-8-7-25-15/h1-6,9-10H,7-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXOJMPBPVREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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